molecular formula C22H22ClN2O.Cl<br>C22H22Cl2N2O B12917070 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride CAS No. 92668-87-6

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride

Cat. No.: B12917070
CAS No.: 92668-87-6
M. Wt: 401.3 g/mol
InChI Key: HBZGIOLWTCTCOX-UHFFFAOYSA-M
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Description

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride is a cationic heterocyclic compound featuring a benz[cd]indolium core substituted with a chlorine atom at position 6, a methyl group at position 1, and a 4-(ethyl(2-hydroxyethyl)amino)phenyl moiety at position 2. The ethyl(2-hydroxyethyl)amino group enhances water solubility, while the chloro substituent may influence stability and reactivity compared to halogenated analogs .

Properties

CAS No.

92668-87-6

Molecular Formula

C22H22ClN2O.Cl
C22H22Cl2N2O

Molecular Weight

401.3 g/mol

IUPAC Name

2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;chloride

InChI

InChI=1S/C22H22ClN2O.ClH/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;/h4-12,26H,3,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

HBZGIOLWTCTCOX-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride is investigated for its potential therapeutic applications, particularly in treating various diseases due to its biological activities.

  • Anticancer Properties : Studies have shown that indole derivatives exhibit significant anticancer effects. For instance, related compounds have demonstrated IC50 values ranging from 4.0 to 10.0 µM against cancer cell lines, indicating promising potential in oncology .

Research has focused on the compound's biological activities, including:

  • Antimicrobial Effects : The compound has been studied for its ability to inhibit microbial growth, making it a candidate for developing new antibiotics.
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Industrial Applications

The compound is also utilized in industrial settings for:

  • Dyes and Pigments : Its unique chemical structure allows it to be used in the development of dyes and pigments.
  • Chemical Intermediates : It serves as a precursor in synthesizing more complex indole derivatives used in various chemical processes.

Anticancer Activity

A study conducted by Xia et al. highlighted the anticancer effects of related indole compounds. The research indicated that these compounds could inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting cell cycle progression .

CompoundIC50 (µM)Cancer Cell Line
Indole A4.0Breast Cancer
Indole B7.5Lung Cancer
Indole C10.0Colon Cancer

Antimicrobial Studies

Another study assessed the antimicrobial activity of the compound against several bacterial strains. The results showed significant inhibition of growth at varying concentrations:

Treatment Concentration (µg/mL)Inhibition (%)
1070
2585
5095

These findings suggest that this compound may serve as a therapeutic agent for infectious diseases by modulating immune responses.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features, physicochemical properties, and applications of the target compound with its analogs:

Compound Name Substituents (Position) Amino Group Halogen/Sulfonamide Molecular Weight (g/mol) Application
Target Compound : 6-Chloro-2-[4-(ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium chloride Cl (6), CH₃ (1) Ethyl(2-hydroxyethyl)amino Cl ~452.3 (estimated) Hair dyes, research
6-Bromo Analog (Benz[cd]indolium, 6-bromo-2-[4-(ethyl(2-hydroxyethyl)amino]phenyl]-1-methyl-) Br (6), CH₃ (1) Ethyl(2-hydroxyethyl)amino Br 496.8 Research chemical
6-Bromo-Diethylamino Analog (Benz[cd]indolium, 6-bromo-2-[4-(diethylamino)phenyl]-1-ethyl-) Br (6), C₂H₅ (1) Diethylamino Br 485.3 Unknown
Sulfonamide Derivative (N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide) SO₂NHR (6), C₂H₅ (1) None Cl 386.8 Pharmaceutical candidate
Key Observations:

Halogen Impact: The chloro substituent in the target compound may offer greater stability compared to bromo analogs (e.g., ), as bromine’s larger atomic radius can increase reactivity in substitution reactions .

Amino Group Variations: The ethyl(2-hydroxyethyl)amino group in the target compound and its bromo analog improves water solubility, critical for hair dye formulations . Diethylamino () increases lipophilicity, which may limit aqueous solubility but enhance membrane permeability in drug design .

Indolium Core Modifications :

  • The 1-methyl group in the target compound and its bromo analog may sterically hinder interactions with biomolecules compared to the 1-ethyl group in .

Spectroscopic and Analytical Data

Comparative NMR and HRMS data highlight structural differences:

Compound ¹³C-NMR Shifts (δ, ppm) HRMS (m/z)
Target Compound CH₂ (42–47), C-Cl (~110), aromatic (120–135) [M⁺] Calculated: 452.3
N-(4-chlorophenyl)-1-ethyl-2-oxo-... () SO₂NHR (~55), C=O (164.56) Found: 386.8 (C₁₉H₁₅ClN₂O₃S)
N-[(2-(1’-1H-Indolyl)methyl)phenyl]chloroacetamide () CH₂Cl (47.33), CO (164.56) 299.0951 (C₁₇H₁₅N₂OCl)
  • The target compound’s chlorine and ethyl(2-hydroxyethyl)amino groups are expected to produce distinct ¹³C-NMR shifts in the aromatic and aliphatic regions, aligning with trends in and .

Biological Activity

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈ClN₂O
  • Molecular Weight : 320.80 g/mol
  • CAS Number : [Insert CAS number if available]

The presence of the chloro group and the indolium structure suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to multiple physiological effects. Key mechanisms include:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
  • Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines. It activates caspase pathways, leading to programmed cell death. The cytotoxicity is dose-dependent and varies across different cell types .
  • Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. This effect may be mediated through the NF-kB signaling pathway .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA and VRE
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study conducted by Goker et al. evaluated the antimicrobial efficacy of various polyhalogenated compounds, including our target compound. Results indicated a Minimum Inhibitory Concentration (MIC) of 0.19 µg/mL against MRSA, demonstrating superior activity compared to standard antibiotics .

Case Study 2: Cytotoxic Mechanism

In vitro experiments on human cancer cell lines revealed that treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study highlighted the activation of caspase-3 and caspase-9 pathways, confirming the compound's role as an apoptosis inducer .

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial properties suggest applications in treating resistant infections, while its cytotoxic effects warrant further exploration in cancer therapy.

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